
9-Deoxo-12-deoxy-9,12-epoxyerythromycin
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
9-Deoxo-12-deoxy-9,12-epoxyerythromycin, also known as this compound, is a useful research compound. Its molecular formula is C37H65NO12 and its molecular weight is 715.9 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Lactones - Macrolides - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Antibacterial Activity
In Vitro and In Vivo Studies
Research has demonstrated that 9-deoxo-12-deoxy-9,12-epoxyerythromycin and its derivatives exhibit significant antibacterial properties against various pathogens. A study reported that analogs of this compound showed comparable or enhanced activity against Gram-positive bacteria such as Staphylococcus aureus and Streptococcus pneumoniae when compared to erythromycin. Specific derivatives, such as those with modifications at the 11 position of the macrolide ring, displayed improved bioavailability and activity against Gram-negative bacteria, including Haemophilus influenzae and Legionella pneumophila .
Compound | Target Bacteria | Activity |
---|---|---|
This compound | Staphylococcus aureus | Enhanced compared to erythromycin |
A-63881 (11-keto) | Streptococcus pneumoniae | Higher serum concentration |
A-69334 (11-epiamino) | Haemophilus influenzae | Increased half-life |
Prokinetic Agent Potential
Recent studies have suggested that 9-deoxoerythromycin compounds can serve as prokinetic agents. These compounds are beneficial in treating gastrointestinal motility disorders due to their ability to stimulate gastrointestinal movement. The mechanism involves modulation of motilin receptors, which enhances gastric emptying and intestinal transit .
Derivative Synthesis and Evaluation
The synthesis of various derivatives of this compound has been a focal point in research. Modifications at different positions on the macrolide structure have led to compounds with improved pharmacokinetic profiles. For instance, the introduction of hydroxy or amino groups at specific positions has resulted in derivatives that maintain stability in acidic environments while exhibiting enhanced antibacterial efficacy .
Derivative | Modification | Effect |
---|---|---|
A-71671 | 11-epiamino-4"-amino | Improved activity against S. aureus |
A-73020 | 11-epiamino | Better pharmacokinetics |
Case Studies
- Efficacy Against Resistant Strains : A case study highlighted the effectiveness of a specific analog of this compound against methicillin-resistant Staphylococcus aureus (MRSA). The compound demonstrated superior activity in vitro compared to standard treatments .
- Clinical Trials for Gastrointestinal Disorders : Clinical trials evaluating the prokinetic effects of 9-deoxoerythromycin derivatives have shown promising results in patients with gastroparesis. These studies indicated significant improvements in gastric emptying times and patient-reported outcomes .
Propriétés
Numéro CAS |
134108-11-5 |
---|---|
Formule moléculaire |
C37H65NO12 |
Poids moléculaire |
715.9 g/mol |
Nom IUPAC |
(1R,2R,5R,6S,7S,8R,11R,12S,13S)-8-[(2S,3R,4S,6R)-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-2-ethyl-9-hydroxy-6-[(2R,4R,5S,6S)-5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl]oxy-1,5,7,9,11,13-hexamethyl-3,15-dioxabicyclo[10.2.1]pentadecane-4,14-dione |
InChI |
InChI=1S/C37H65NO12/c1-14-25-37(10)30(40)20(4)28(50-37)18(2)16-35(8,43)32(49-34-27(39)24(38(11)12)15-19(3)45-34)21(5)29(22(6)33(42)47-25)48-26-17-36(9,44-13)31(41)23(7)46-26/h18-29,31-32,34,39,41,43H,14-17H2,1-13H3/t18-,19-,20+,21+,22-,23+,24+,25-,26+,27-,28+,29+,31+,32-,34+,35?,36-,37-/m1/s1 |
Clé InChI |
SLHPXIYHGWPYGO-IKACPNRHSA-N |
SMILES |
CCC1C2(C(=O)C(C(O2)C(CC(C(C(C(C(C(=O)O1)C)OC3CC(C(C(O3)C)O)(C)OC)C)OC4C(C(CC(O4)C)N(C)C)O)(C)O)C)C)C |
SMILES isomérique |
CC[C@@H]1[C@@]2(C(=O)[C@H]([C@@H](O2)[C@@H](CC([C@@H]([C@H]([C@@H]([C@H](C(=O)O1)C)O[C@H]3C[C@@]([C@H]([C@@H](O3)C)O)(C)OC)C)O[C@H]4[C@@H]([C@H](C[C@H](O4)C)N(C)C)O)(C)O)C)C)C |
SMILES canonique |
CCC1C2(C(=O)C(C(O2)C(CC(C(C(C(C(C(=O)O1)C)OC3CC(C(C(O3)C)O)(C)OC)C)OC4C(C(CC(O4)C)N(C)C)O)(C)O)C)C)C |
Synonymes |
9-deoxo-12-deoxy-9,12-epoxyerythromycin A 69328 A-69328 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.